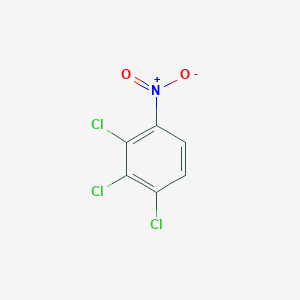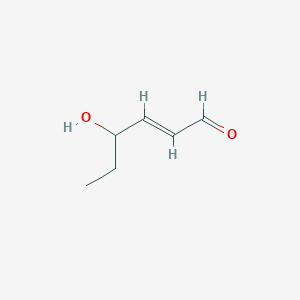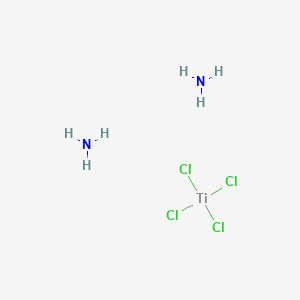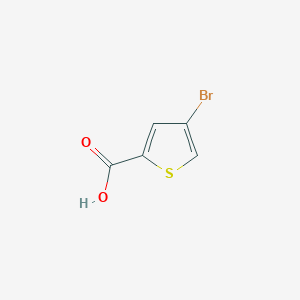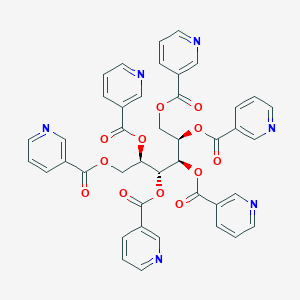![molecular formula C24H28 B101432 nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene CAS No. 17829-32-2](/img/structure/B101432.png)
nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
nonacyclo[126114,1116,9116,1902,1303,1205,10015,20]tetracosa-7,17-diene is a complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused benzene rings and methano bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene typically involves multi-step organic synthesis. The process often starts with simpler aromatic compounds, which undergo a series of cyclization and bridging reactions. Key steps may include:
Cyclization Reactions: Formation of the polycyclic core through cyclization of precursor molecules.
Methano Bridge Formation: Introduction of methano bridges via reactions such as Friedel-Crafts alkylation or other suitable methods.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Scalability: Adapting laboratory-scale reactions to industrial-scale processes.
Automation: Implementation of automated systems for reaction monitoring and control.
Analyse Des Réactions Chimiques
Types of Reactions: nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroaromatic compounds.
Applications De Recherche Scientifique
nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nanomaterials.
Mécanisme D'action
The mechanism by which nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene exerts its effects depends on its specific application. For example:
In Chemistry: The compound’s reactivity is influenced by the electron density distribution in its polycyclic structure.
In Biology: It may interact with enzymes or receptors, affecting biochemical pathways.
In Medicine: Potential therapeutic effects could involve modulation of cellular signaling pathways or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene can be compared with other polycyclic aromatic hydrocarbons, such as:
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Contains three fused benzene rings and is used in the study of photochemical reactions.
Phenanthrene: Similar to anthracene but with a different arrangement of the benzene rings.
The uniqueness of nonacyclo[126114,1116,9116,1902,1303,1205,10
Propriétés
Numéro CAS |
17829-32-2 |
|---|---|
Formule moléculaire |
C24H28 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene |
InChI |
InChI=1S/C24H28/c1-2-10-5-9(1)17-13-7-14(18(10)17)22-21(13)23-15-8-16(24(22)23)20-12-4-3-11(6-12)19(15)20/h1-4,9-24H,5-8H2 |
Clé InChI |
DNMUWRDUUYWQNC-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C4CC3C5C4C6C5C7CC6C8C7C9CC8C=C9 |
SMILES canonique |
C1C2C=CC1C3C2C4CC3C5C4C6C5C7CC6C8C7C9CC8C=C9 |
Synonymes |
1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-Hexadecahydro-1,4:5,12:6,11:7,10-tetramethanodibenzo[b,h]biphenylene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



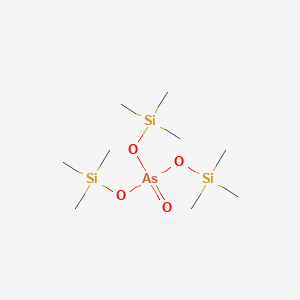

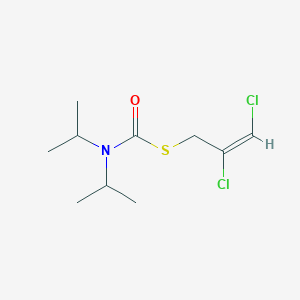
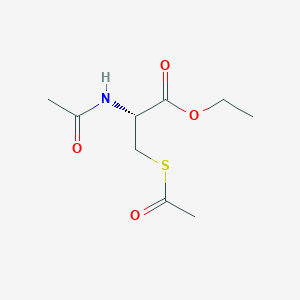


![3-cyclopentyltriazolo[4,5-d]pyrimidine](/img/structure/B101361.png)
